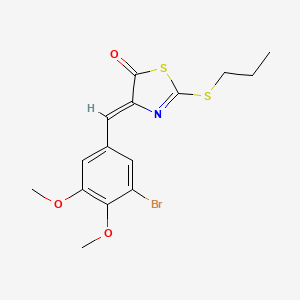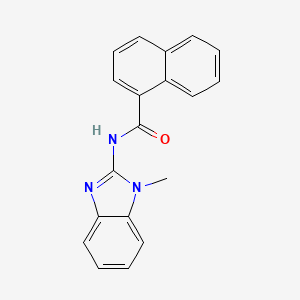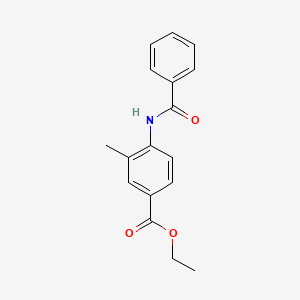
4-(3-bromo-4,5-dimethoxybenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one
Overview
Description
4-(3-bromo-4,5-dimethoxybenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one, also known as BDMPT, is a synthetic compound that has been extensively researched for its potential applications in various fields. BDMPT belongs to the thiazole family of compounds and is known for its unique chemical properties that make it an attractive candidate for scientific research.
Mechanism of Action
The mechanism of action of 4-(3-bromo-4,5-dimethoxybenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one is not fully understood, but it is believed to act by inhibiting the growth and proliferation of cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. The exact molecular targets of this compound are still under investigation, but it is thought to interact with specific proteins or enzymes involved in cell signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including anti-cancer activity, anti-inflammatory activity, and antioxidant activity. This compound has also been shown to modulate the activity of certain enzymes and proteins involved in cellular processes such as DNA replication and repair.
Advantages and Limitations for Lab Experiments
4-(3-bromo-4,5-dimethoxybenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one has several advantages for use in laboratory experiments, including its ease of synthesis and its unique chemical properties. However, there are also several limitations to using this compound in experiments, including its potential toxicity and the need for careful handling and storage.
Future Directions
There are several future directions for research on 4-(3-bromo-4,5-dimethoxybenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one, including further investigation of its anti-cancer properties and its potential use as a fluorescent probe for imaging biological systems. Other potential areas of research include the development of new synthetic methods for this compound and the investigation of its potential applications in material science and nanotechnology.
Conclusion
This compound is a synthetic compound that has been extensively studied for its potential applications in various fields. Its unique chemical properties make it an attractive candidate for scientific research, and it has shown promising results in preclinical studies for its anti-cancer properties. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in medicine, material science, and other fields.
Scientific Research Applications
4-(3-bromo-4,5-dimethoxybenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one has been widely studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has been investigated for its anti-cancer properties and has shown promising results in preclinical studies. This compound has also been studied for its potential use as a fluorescent probe for imaging biological systems.
properties
IUPAC Name |
(4Z)-4-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-2-propylsulfanyl-1,3-thiazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO3S2/c1-4-5-21-15-17-11(14(18)22-15)7-9-6-10(16)13(20-3)12(8-9)19-2/h6-8H,4-5H2,1-3H3/b11-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYSHVRJFZCWLX-XFFZJAGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=CC2=CC(=C(C(=C2)Br)OC)OC)C(=O)S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCSC1=N/C(=C\C2=CC(=C(C(=C2)Br)OC)OC)/C(=O)S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(2-propyn-1-ylthio)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4724918.png)

![1-benzyl-6-(5-chloro-2-thienyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4724938.png)
![2-[3-fluoro-4-(1-pyrrolidinyl)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4724955.png)
![6-[4-(difluoromethoxy)phenyl]-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4724957.png)


![3-(4-isopropylphenyl)-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B4724963.png)
![2-(2,2-dimethylpropanoyl)-3-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}acrylonitrile](/img/structure/B4724978.png)
![2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-(2-ethoxyphenyl)acetamide](/img/structure/B4724981.png)
![3,5-dichloro-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-4-methoxybenzamide](/img/structure/B4724986.png)

![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(2-methyl-5-nitrophenyl)methanesulfonamide](/img/structure/B4724999.png)
![N-(4-acetylphenyl)-N'-[4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]urea](/img/structure/B4725003.png)